Cylindrospermopsin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

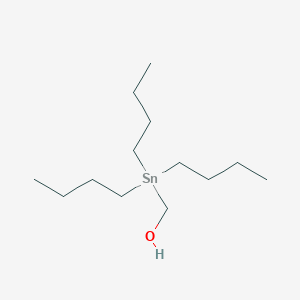

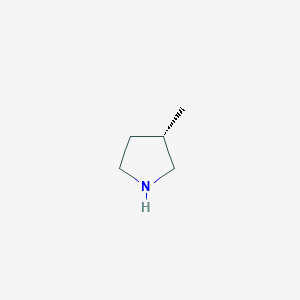

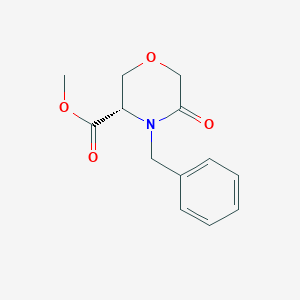

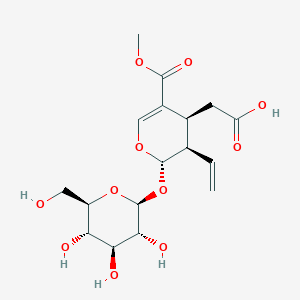

Cylindrospermopsin (CY) is a cyanobacterial toxin that has garnered attention due to its presence in drinking water reservoirs and its hepatotoxic effects. It is a sulfate ester of a tricyclic guanidine substituted with a hydroxymethyluracil, which targets the liver and other organs by inhibiting protein and glutathione synthesis, leading to cell death . The global occurrence of cylindrospermopsin-producing cyanobacteria poses a threat to human and ecosystem health, with toxicity that may include cytotoxic, dermatotoxic, genotoxic, hepatotoxic, developmental toxicity, and potential carcinogenic effects .

Synthesis Analysis

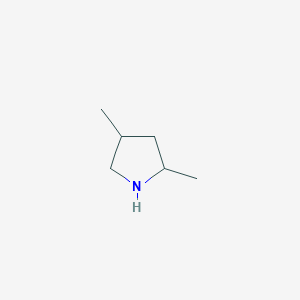

The total chemical synthesis of cylindrospermopsin has been achieved, providing analogues to study the relationship between chemical structure and activity related to toxicity. These studies have helped to understand the role of different functional groups in CY's biological activity, such as the sulfate group and the orientation of the hydroxyl group at C7, neither of which significantly affect CY's activity or uptake into cells .

Molecular Structure Analysis

Cylindrospermopsin's complex chemical structure has been a subject of interest due to its high toxicity and environmental impact. The structure determination of cylindrospermopsin has been crucial in understanding its effects and in the development of synthetic methodologies aimed at its total synthesis .

Chemical Reactions Analysis

The biological activity of cylindrospermopsin and its analogues has been extensively studied in vitro. For instance, the role of the sulfate group in CY toxicity was examined by comparing the biological effects of CY with CY-DIOL, a synthetic analogue lacking the sulfate group. The results indicated that the sulfate group does not play a significant role in CY's activity or cellular uptake . Additionally, synthetic analogues have been used to elucidate the interplay between the uracil, hydroxyl, and guanidine functional groups in CY-induced toxicity .

Physical and Chemical Properties Analysis

Cylindrospermopsin's physical and chemical properties are closely linked to its biological activity. The inhibition of protein synthesis and the reduction of cell glutathione levels are key aspects of its toxicity. The toxin's ability to induce oxidative stress and DNA damage has been observed in HepG2 cells, suggesting a role in potential carcinogenicity . Furthermore, the inhibition of reduced glutathione synthesis by CY in cultured rat hepatocytes has been linked to the cytotoxicity of the toxin .

Relevant Case Studies

Several case studies have highlighted the importance of monitoring cylindrospermopsin in water bodies due to its potential effects on human health, including liver, kidney, lung, spleen, and intestine injuries . The bioaccumulation of CY in freshwater organisms has also been documented, raising concerns about human and environmental health risks . In vitro studies using primary rat hepatocytes have provided insights into the mechanisms of CY toxicity, such as the involvement of glutathione in detoxification and the induction of apoptosis .

Scientific Research Applications

Cylindrospermopsin (CYN) is a cyanobacterial toxin that is gaining importance due to its increasing expansion worldwide and the increased frequency of its blooms . It mainly targets the liver, but also involves other organs . Various mechanisms have been associated with its toxicity, such as protein synthesis inhibition, oxidative stress, etc .

-

Toxicology : Cylindrospermopsin has been shown to be cytotoxic, dermatotoxic, genotoxic, hepatotoxic in vivo, developmentally toxic, and may be carcinogenic . Its toxicity is associated with metabolic activation and may involve mechanisms that adversely affect a wide variety of targets in an organism .

-

Environmental Health : The ever-increasing and global occurrence of massive and prolonged blooms of cylindrospermopsin-producing cyanobacteria poses a potential threat to both human and ecosystem health .

-

Bioaccumulation Research : Cylindrospermopsin (CYN) is rapidly being recognised as one of the most globally important of the freshwater algal toxins . The ever-expanding distribution of CYN producers into temperate zones is heightening concern that this toxin will represent serious human, as well as environmental, health risks across many countries . Since 1999, a number of studies have demonstrated the ability for CYN to bioaccumulate in freshwater organisms .

-

Environmental Science : The ever-increasing and global occurrence of massive and prolonged blooms of cylindrospermopsin-producing cyanobacteria poses a potential threat to both human and ecosystem health . Its toxicity is associated with metabolic activation and may involve mechanisms that adversely affect a wide variety of targets in an organism .

-

In Vitro Toxicological Assessment : Cylindrospermopsin (CYN) is a cyanobacterial toxin that is gaining importance, owing to its increasing expansion worldwide and the increased frequency of its blooms . CYN mainly targets the liver, but also involves other organs . Various mechanisms have been associated with its toxicity, such as protein synthesis inhibition, oxidative stress, etc .

-

Chemical and Biological Degradation : Cylindrospermopsin is an important cyanobacterial toxin found in water bodies worldwide . The ever-increasing and global occurrence of massive and prolonged blooms of cylindrospermopsin-producing cyanobacteria poses a potential threat to both human and ecosystem health . This has led to research into its chemical and biological degradation and removal by natural processes and drinking water treatment processes .

-

Detection Methods : Given the health risks posed by Cylindrospermopsin, developing efficient detection methods is crucial . This includes research into the global occurrence, detection, toxicity, and degradation of this potent cyanotoxin .

-

Ecotoxicity Studies : Cylindrospermopsin has been recognized as one of the most globally important of the freshwater algal toxins . Its ever-expanding distribution into temperate zones is heightening concern that this toxin will represent serious human, as well as environmental, health risks across many countries . This has led to ecotoxicity studies to understand its impact on various ecosystems .

Safety And Hazards

Cylindrospermopsin poses a potential threat to both human and ecosystem health . It has been shown to be cytotoxic, dermatotoxic, genotoxic, hepatotoxic in vivo, developmentally toxic, and may be carcinogenic . Human exposure may occur through drinking water, during recreational activities, and by consuming foods in which the toxin may have bioaccumulated .

Future Directions

There is a growing concern about the ever-expanding distribution of CYN producers into temperate zones . This toxin represents serious human, as well as environmental, health risks across many countries . Future research should focus on understanding the factors influencing the distribution and toxicity of CYN, as well as developing effective strategies for monitoring and managing the risks associated with this toxin .

properties

CAS RN |

143545-90-8 |

|---|---|

Product Name |

Cylindrospermopsin |

Molecular Formula |

C15H21N5O7S |

Molecular Weight |

415.4 g/mol |

IUPAC Name |

[(4S,5R,6S,8S,10R)-10-[(S)-(2,4-dioxo-1H-pyrimidin-6-yl)-hydroxymethyl]-5-methyl-2,11-diaza-12-azoniatricyclo[6.3.1.04,12]dodec-1(12)-en-6-yl] sulfate |

InChI |

InChI=1S/C15H21N5O7S/c1-6-10-5-16-14-17-8(13(22)9-4-12(21)19-15(23)18-9)2-7(20(10)14)3-11(6)27-28(24,25)26/h4,6-8,10-11,13,22H,2-3,5H2,1H3,(H4,16,17,18,19,21,23,24,25,26)/t6-,7+,8-,10-,11+,13+/m1/s1 |

InChI Key |

LHJPHMKIGRLKDR-WWPCZCFNSA-N |

Isomeric SMILES |

C[C@H]1[C@H](C[C@@H]2C[C@@H](NC3=[N+]2[C@@H]1CN3)[C@@H](C4=CC(=O)NC(=O)N4)O)OS(=O)(=O)[O-] |

SMILES |

CC1C(CC2CC(NC3=[N+]2C1CN3)C(C4=CC(=O)NC(=O)N4)O)OS(=O)(=O)[O-] |

Canonical SMILES |

CC1C(CC2CC(NC3=[N+]2C1CN3)C(C4=CC(=O)NC(=O)N4)O)OS(=O)(=O)[O-] |

Appearance |

Assay:≥95%A white powder |

synonyms |

[2aS-[2aα,3α,4α,5aα,7β(S*)]]-6-[Hydroxy[2,2a,3,4,5,5a,6,7-octahydro-3-methyl-4-(sulfooxy)-1H-1,8,8b-triazaacenaphthylen-7-yl]methyl]-2,4(1H,3H)-pyrimidinedione; _x000B_1H-1,8,8b-Triazaacenaphthylene, 2,4(1H,3H)-pyrimidinedione deriv.; _x000B_6-[(R)-Hydroxy[(2aS,3R |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.